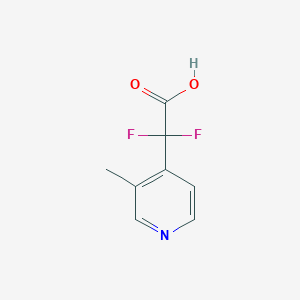

2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid

Description

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H7F2NO2/c1-5-4-11-3-2-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

RURLUYAWZLAZCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Functional and Reactivity Differences

Fluorination Pattern: Difluoro vs. Monofluoro: The presence of two fluorine atoms in 2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid enhances its electron-withdrawing capacity compared to monofluoro analogs like 2-fluoro-2-(2-nitrophenyl)acetic acid. This increases acidity (lower pKa) and stabilizes intermediates in nucleophilic reactions .

Substituent Effects :

- Methyl vs. Methoxy : The 3-methyl group on the pyridine ring in the target compound increases lipophilicity compared to methoxy-substituted analogs, which may improve blood-brain barrier penetration in drug design .

- Ester vs. Acid : Esterified derivatives (e.g., difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester) show higher volatility and reduced polarity, making them preferable in synthetic intermediates .

Biological Activity

2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid is an organic compound characterized by its difluoroacetic acid moiety and a 3-methylpyridine substituent. This unique structure contributes to its chemical stability and potential biological activity, making it a compound of interest in medicinal chemistry and agrochemicals.

- Molecular Formula : CHFN O

- Molecular Weight : 187.14 g/mol

- Functional Groups : Carboxylic acid and pyridine ring

The presence of fluorine atoms enhances lipophilicity and chemical reactivity, which can influence its interaction with biological targets. The difluoromethyl group is known to be a bioisostere of oxygen, affecting pK values of neighboring functional groups.

Biological Activity Overview

Research indicates that compounds containing pyridine rings often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The biological activity of 2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid is supported by several studies focusing on its pharmacological potential.

Antimicrobial Activity

Pyridine derivatives have been shown to possess significant antimicrobial properties. For instance:

- Compounds similar to 2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

- A study reported that pyridine-containing compounds exhibited minimum inhibitory concentrations (MICs) ranging from 55 μg/mL against E. coli, indicating their potential as antimicrobial agents .

Antiviral Activity

The compound's interaction with viral targets is an area of ongoing research. Preliminary studies suggest potential binding affinity with enzymes relevant to viral replication pathways:

- Notably, compounds with similar structures have been explored for their inhibitory effects against SARS-CoV-2 main protease (Mpro), highlighting the need for further investigations into the specific mechanisms of action for 2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid .

Understanding the mechanisms through which 2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid exerts its biological effects is crucial for its therapeutic application:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which could be essential in developing treatments for various conditions.

- Receptor Binding : Interaction studies are underway to assess its binding affinity with specific receptors that play roles in disease progression.

Case Studies

-

Antimicrobial Efficacy : In a comparative study of various pyridine derivatives, 2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid showed promising results against multiple bacterial strains, supporting its development as an antimicrobial agent.

Compound MIC (μg/mL) Activity Type 2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid 55 Antimicrobial Pyridine derivative A 50 Antimicrobial Pyridine derivative B 60 Antimicrobial

Q & A

Q. What are the recommended methodologies for synthesizing 2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid?

A multi-step synthesis approach is typically employed, starting with fluorinated pyridine derivatives. For example:

- Step 1 : Nucleophilic substitution or coupling reactions to introduce the difluoroacetate group onto the pyridine ring.

- Step 2 : Hydrolysis of ester intermediates under controlled acidic or basic conditions to yield the carboxylic acid moiety.

- Step 3 : Purification via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures.

Characterization requires ¹H/¹⁹F NMR to confirm fluorine substitution and HPLC-MS to verify purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

- ¹⁹F NMR spectroscopy : To resolve the chemical environment of fluorine atoms (δ ~ -120 to -140 ppm for CF₂ groups) .

- High-resolution mass spectrometry (HRMS) : To validate the molecular ion peak ([M+H]⁺ at m/z 201.17) .

- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges in fluorinated compounds .

Q. What stability considerations are critical for handling this compound?

- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the difluoroacetate group.

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but unstable in aqueous media at pH > 8 due to deprotonation and degradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Reaction path search methods : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for fluorination steps.

- Machine learning : Training datasets from analogous pyridine-acetic acid derivatives can predict regioselectivity in fluorination reactions .

Q. What experimental strategies resolve contradictions in regioselectivity during fluorination?

Q. How does the 3-methylpyridin-4-yl group influence bioactivity in drug discovery?

- Structure-activity relationship (SAR) studies : The methyl group enhances lipophilicity, improving membrane permeability.

- In vitro assays : Test against kinase targets (e.g., EGFR) using fluorogenic substrates to quantify inhibition (IC₅₀). Compare with non-methylated analogs to isolate steric/electronic effects .

Q. What safety protocols are essential for handling fluorinated acetic acid derivatives?

- Personal protective equipment (PPE) : Fluorine-resistant gloves and fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.